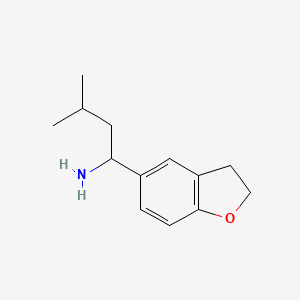
1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine typically involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine can be compared with other benzofuran derivatives such as:
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(isopropylamino)ethanol: This compound has a similar benzofuran core but differs in its functional groups.
2,3-Dihydro-1-benzofuran-5-yl (methoxy)acetic acid: Another benzofuran derivative with different substituents.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13/h3-4,8-9,12H,5-7,14H2,1-2H3 |
InChI Key |
YIBNRBCAEHZDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


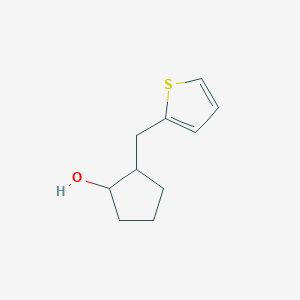
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)
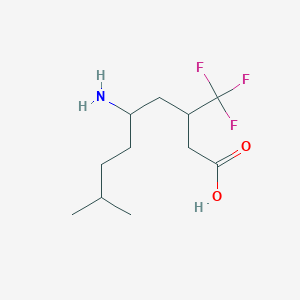
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
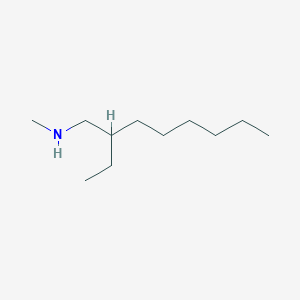
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13223622.png)
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)


![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine](/img/structure/B13223639.png)
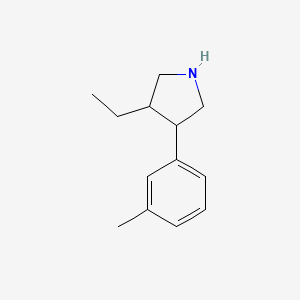
![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
